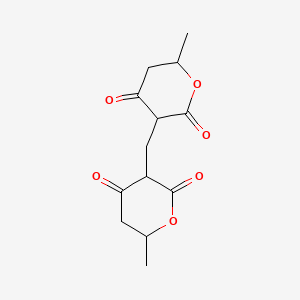
5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) is an organic compound with the molecular formula C13H16O6. It contains 36 bonds, including 20 non-hydrogen bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 2 ketone groups (aliphatic)
準備方法
The synthesis of 5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) involves the condensation of 4,6-dihydroxy-2-methylthiopyrimidine with formaldehyde and aromatic or heterocyclic aldehydes in ethanol . The reaction conditions typically include the use of ethanol as a solvent and may involve heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential. In industry, it may be used in the production of polymers or other materials .
作用機序
The mechanism of action of 5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ester and ketone groups may interact with enzymes or other proteins, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) include 5,5’-Methylenebis(4,6-dihydroxy-2-methylthiopyrimidines) and other bis-heteroarylaminomethylnaphthoquinone derivatives These compounds share structural similarities but differ in their functional groups and specific chemical properties
特性
CAS番号 |
63869-94-3 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.26 g/mol |
IUPAC名 |
6-methyl-3-[(6-methyl-2,4-dioxooxan-3-yl)methyl]oxane-2,4-dione |
InChI |
InChI=1S/C13H16O6/c1-6-3-10(14)8(12(16)18-6)5-9-11(15)4-7(2)19-13(9)17/h6-9H,3-5H2,1-2H3 |
InChIキー |
GGLDCZBRUGAUIT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(C(=O)O1)CC2C(=O)CC(OC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




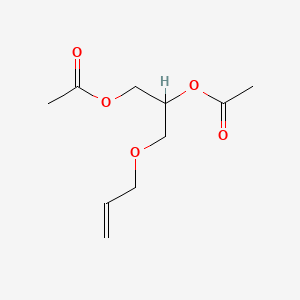


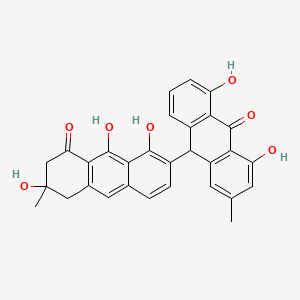
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
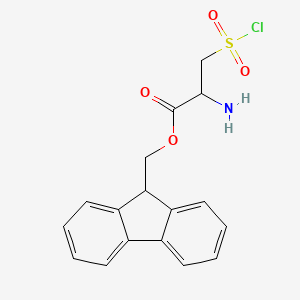
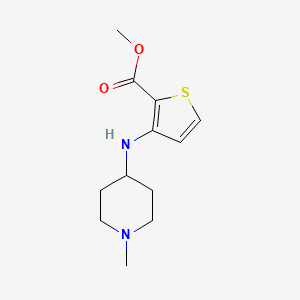

![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
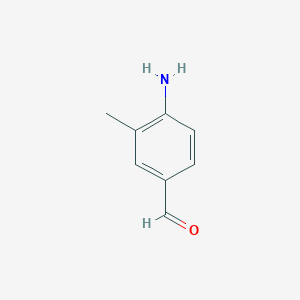
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
